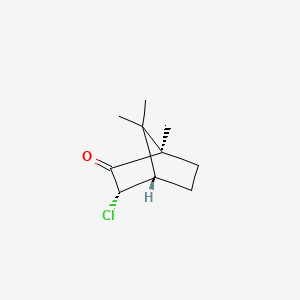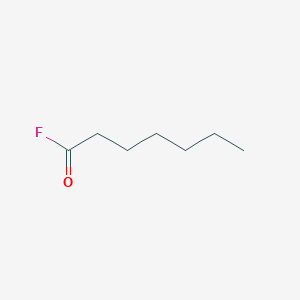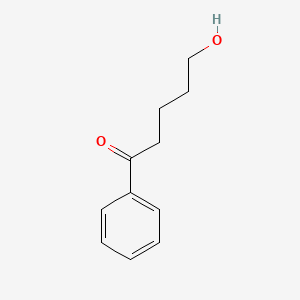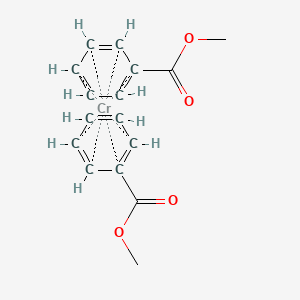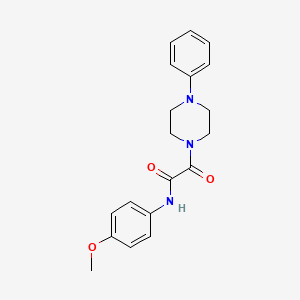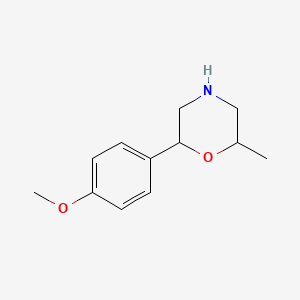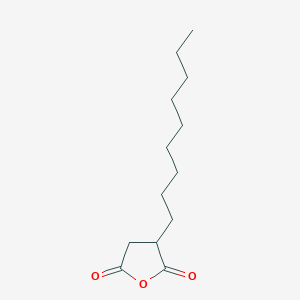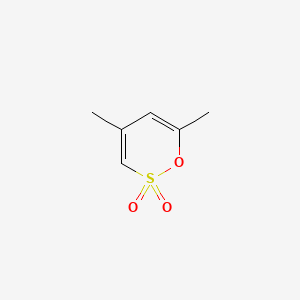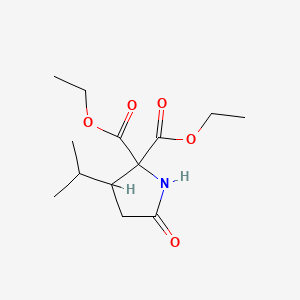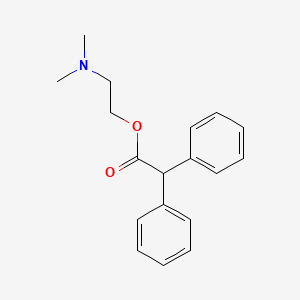
N~2~-(2-Chloroethyl)-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-Chloroethyl)-L-glutamine is an organic compound that belongs to the class of chloroethyl derivatives This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of L-glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloroethyl)-L-glutamine typically involves the reaction of L-glutamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of N2-(2-Chloroethyl)-L-glutamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2-Chloroethyl)-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
N~2~-(2-Chloroethyl)-L-glutamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N2-(2-Chloroethyl)-L-glutamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of cellular processes and induction of cell death, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)glycine: Similar in structure but with a glycine backbone instead of glutamine.
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in cancer treatment due to its ability to alkylate DNA.
Uniqueness
N~2~-(2-Chloroethyl)-L-glutamine is unique due to its specific structure, which combines the properties of L-glutamine with the reactivity of the chloroethyl group. This combination allows it to interact with biological molecules in a distinct manner, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
4821-79-8 |
|---|---|
Molekularformel |
C7H13ClN2O3 |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(2-chloroethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13ClN2O3/c8-3-4-10-5(7(12)13)1-2-6(9)11/h5,10H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
HTNLAUSKAPDYOK-YFKPBYRVSA-N |
Isomerische SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NCCCl |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
